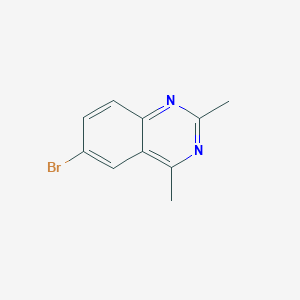

6-Bromo-2,4-dimethylquinazoline

描述

属性

分子式 |

C10H9BrN2 |

|---|---|

分子量 |

237.10 g/mol |

IUPAC 名称 |

6-bromo-2,4-dimethylquinazoline |

InChI |

InChI=1S/C10H9BrN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |

InChI 键 |

CKPBMNWUPCRVMC-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C=C(C=CC2=NC(=N1)C)Br |

产品来源 |

United States |

相似化合物的比较

The structural and functional diversity of brominated quinazolines arises from variations in substituents, which influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 6-bromo-2,4-dimethylquinazoline with related compounds:

Structural and Physicochemical Properties

Key Observations:

- Chlorine (Cl): Dichloro and chloro-methyl derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) exhibit higher polarity due to chlorine’s electronegativity, enhancing solubility in polar solvents . Methoxy (OCH₃): The methoxy group in 6-bromo-2-chloro-8-methoxyquinazoline can participate in hydrogen bonding, which may influence crystallinity and receptor binding .

Synthetic Routes :

Pharmacological and Industrial Relevance

- This compound : Likely serves as an intermediate for kinase inhibitors or anticancer agents, given the pharmacological prominence of quinazolines .

- 6-Bromo-2,4-dichloroquinazoline : Used in organic synthesis and as a precursor for dyes or agrochemicals due to its dual halogen substituents .

- Methoxy Derivatives : Compounds like 6-bromo-2-chloro-8-methoxyquinazoline may exhibit antimicrobial or antiviral activity, as seen in structurally related hydrazide derivatives .

Reactivity and Functionalization

- Bromine Reactivity : The bromine atom at C6 in all listed compounds enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or amine groups .

- Comparative Stability : Dichloro derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) are more reactive toward nucleophilic substitution than dimethylated analogs due to the electron-withdrawing effect of chlorine .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2,4-dimethylquinazoline, and how is purity confirmed?

- Answer : A common method involves refluxing precursor compounds (e.g., 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours. Recrystallization in ethanol ensures purification. Purity is confirmed via thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) as the mobile phase and UV visualization . FT-IR (e.g., peaks at 1705 cm⁻¹ for C=O, 528 cm⁻¹ for C-Br) and ¹H NMR (e.g., δ 2.51 ppm for CH₃ groups) are critical for structural validation .

Q. How are structural discrepancies resolved in quinazoline derivatives during characterization?

- Answer : Discrepancies in spectral data (e.g., unexpected NMR shifts) are addressed by cross-verifying with elemental analysis (CHN), mass spectrometry, and X-ray crystallography. For example, X-ray diffraction can resolve E/Z isomerism in hydrazone derivatives, as seen in 6-bromo-nicotinohydrazide compounds .

Q. What parameters influence bromination efficiency in quinazoline synthesis?

- Answer : Bromination efficiency depends on the reagent (NBS-DMF vs. HBr-H₂O₂), molar ratios (e.g., 1:1.2:2 for 2,4-dinitroaniline:HBr:H₂O₂), and phase-transfer catalysts (e.g., 1.5% dodecyl sulfonic acid sodium salt). Optimal conditions (80–90°C, 3 hours) yield >94% product .

Advanced Research Questions

Q. How can conflicting bioactivity data be analyzed for halogenated quinazolines?

- Answer : Contradictions in antimicrobial activity (e.g., varying MIC values) are analyzed by comparing substituent effects. For instance, 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide (Compound 2) shows stronger activity against S. pyogenes than its analog due to synergistic Br/Cl substituents and hydrogen-bonding networks .

Q. What strategies optimize reaction yields in large-scale bromination?

- Answer : Scale-up requires solvent selection (DMF for solubility), controlled temperature gradients, and catalyst recycling. Using HBr-H₂O₂ instead of Br₂ reduces hazardous byproducts and achieves 94.5% yield for 6-bromo-2,4-dinitroaniline .

Q. How do crystal packing interactions affect the stability of quinazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。